Ganciclovir mono-N-methyl valinate
Overview
Description
Ganciclovir mono-N-methyl valinate is a derivative of ganciclovir, a potent antiviral agent primarily used to treat cytomegalovirus (CMV) infections. This compound is a prodrug, meaning it is metabolized in the body to produce an active drug. This compound is specifically designed to improve the bioavailability and pharmacokinetic properties of ganciclovir, making it more effective in clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ganciclovir mono-N-methyl valinate involves several steps, starting from ganciclovir. One common method includes the esterification of ganciclovir with N-methyl valine. This process typically involves the use of coupling agents such as N,N-dicyclohexyl carbodiimide (DCC) or N,N-carbonyl diimidazole (CDI) in the presence of a solvent like dimethylformamide (DMF). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is optimized for yield and efficiency, often involving automated systems for monitoring and controlling reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ganciclovir mono-N-methyl valinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to release ganciclovir and N-methyl valine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur, particularly at the guanine moiety
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride
Major Products Formed
Hydrolysis: Ganciclovir and N-methyl valine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used
Scientific Research Applications
Ganciclovir mono-N-methyl valinate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in quality control tests and assays.
Biology: Studied for its antiviral properties and mechanisms of action.
Medicine: Primarily used in the treatment of CMV infections, particularly in immunocompromised patients.
Industry: Employed in the production of antiviral medications and as a standard in pharmaceutical quality control
Mechanism of Action
The mechanism of action of ganciclovir mono-N-methyl valinate involves its conversion to ganciclovir in the body. Ganciclovir is then phosphorylated to its active triphosphate form by viral and cellular kinases. The active form inhibits viral DNA polymerase, preventing the replication of viral DNA. This selective inhibition is due to the higher affinity of ganciclovir triphosphate for viral DNA polymerase compared to cellular DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
Valganciclovir: Another prodrug of ganciclovir, designed to improve oral bioavailability.
Acyclovir: A related antiviral agent used to treat herpes simplex virus infections.
Valacyclovir: A prodrug of acyclovir with improved pharmacokinetic properties
Uniqueness
Ganciclovir mono-N-methyl valinate is unique in its specific design to enhance the bioavailability and pharmacokinetics of ganciclovir. Its selective esterification with N-methyl valine allows for more efficient absorption and conversion to the active drug, making it particularly effective in clinical settings .
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(methylamino)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O5/c1-8(2)10(17-3)14(24)25-5-9(4-22)26-7-21-6-18-11-12(21)19-15(16)20-13(11)23/h6,8-10,17,22H,4-5,7H2,1-3H3,(H3,16,19,20,23)/t9?,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCULVLZZAGESAT-AXDSSHIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401661-95-7 | |
Record name | Ganciclovir mono-N-methyl valinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401661957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MZ130SU8O7 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ130SU8O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.